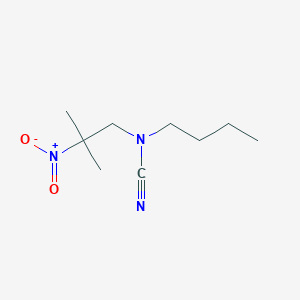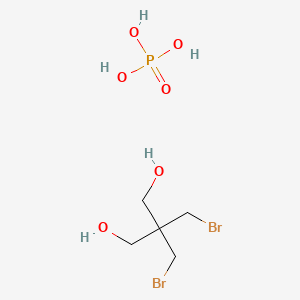
2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in polymer materials such as rigid polyurethane foams, resins, and coatings . It is characterized by high flame retardancy, light stability, and transparency . This compound is also known for its carcinogenic and genotoxic properties .
Vorbereitungsmethoden
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid . The synthetic route involves the bromination of the starting material under controlled conditions. Industrial production methods typically involve the use of bromine and other reagents to achieve the desired brominated product .
Analyse Chemischer Reaktionen
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol groups to aldehydes or ketones using oxidizing agents.
Reduction: The compound can be reduced to form different products, depending on the reducing agents used.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include aldehydes, ketones, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The compound’s brominated structure allows it to interfere with cellular processes, leading to its carcinogenic and genotoxic effects . It reacts with oxoacids and carboxylic acids to form esters, and oxidizing agents convert it to aldehydes or ketones .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(bromomethyl)propane-1,3-diol can be compared with other brominated flame retardants such as:
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. 2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy, light stability, and transparency .
Eigenschaften
CAS-Nummer |
90463-89-1 |
|---|---|
Molekularformel |
C5H13Br2O6P |
Molekulargewicht |
359.93 g/mol |
IUPAC-Name |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H10Br2O2.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H3,1,2,3,4) |
InChI-Schlüssel |
IQNGKRQYSFEIJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
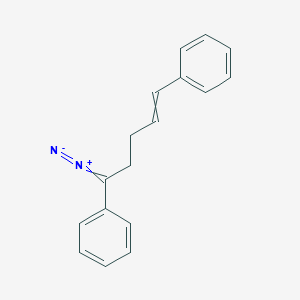

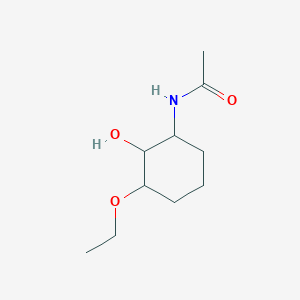
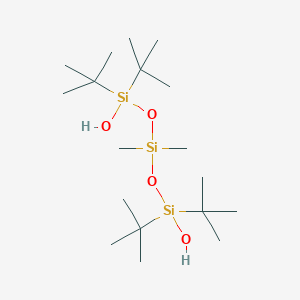
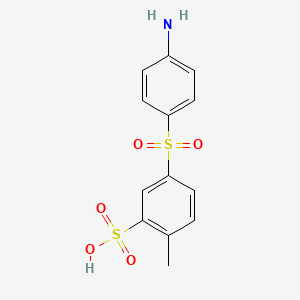

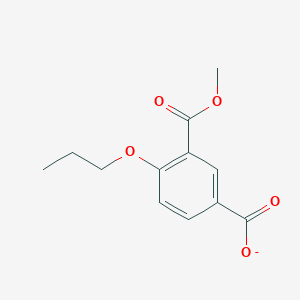
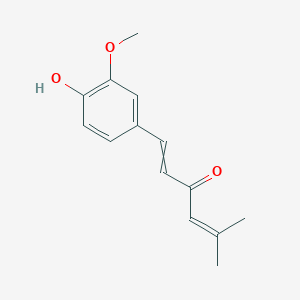
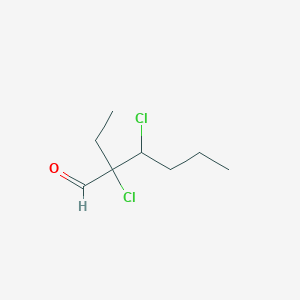
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

